2,2-Dimethyl-1-phenylpropan-1-amine

Biocatalysis Amine Transaminase Enzyme Engineering

2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0), also known as alpha-tert-butylbenzylamine, is a primary benzylic amine featuring a bulky tert-butyl group adjacent to the amine-bearing carbon. This sterically demanding architecture, with a molecular weight of 163.26 g/mol and a calculated logP of 2.5 , places the compound within a class of hindered chiral amines that present unique challenges and opportunities in enantioselective synthesis.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 61501-04-0
Cat. No. B1308828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-phenylpropan-1-amine
CAS61501-04-0
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3
InChIKeyINGIGRKEXZOVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0): Sterically Hindered Chiral Amine for Asymmetric Synthesis and Catalysis Research


2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0), also known as alpha-tert-butylbenzylamine, is a primary benzylic amine featuring a bulky tert-butyl group adjacent to the amine-bearing carbon [1]. This sterically demanding architecture, with a molecular weight of 163.26 g/mol and a calculated logP of 2.5 [1], places the compound within a class of hindered chiral amines that present unique challenges and opportunities in enantioselective synthesis. Its racemic form exists as a liquid at room temperature with a boiling point of 231.2 °C [2], but the primary scientific and industrial interest lies in its individual (R)- and (S)-enantiomers, which serve as versatile chiral building blocks, resolving agents, and ligands in asymmetric catalysis [3].

2,2-Dimethyl-1-phenylpropan-1-amine: Why Steric Hindrance and Chirality Prevent Direct Substitution with Common Analogs


The unique structural feature of 2,2-dimethyl-1-phenylpropan-1-amine—a tert-butyl group directly adjacent to the chiral amine center—creates extreme steric hindrance that fundamentally alters its chemical and biochemical reactivity compared to less bulky analogs like 1-phenylethylamine or phenylpropan-1-amine [1]. This hindrance is so pronounced that wild-type amine transaminases (ATAs), widely used for the biocatalytic synthesis of chiral amines, are completely inactive toward the corresponding ketone, rendering standard enzymatic routes impossible without engineered biocatalysts [2]. This 'steric gate' means that a researcher cannot simply substitute a less hindered amine into a reaction or assay and expect comparable results; the tert-butyl group dictates both the accessibility of the amine to catalysts and its three-dimensional orientation in chiral environments, making it a critical, non-interchangeable building block for any study or process requiring this specific steric profile [3].

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0) vs. Analogs


Engineered Biocatalysts Achieve >99% ee in Asymmetric Synthesis of the (R)-Enantiomer, a Transformation Inaccessible to Wild-Type Enzymes

A key differentiation is that the corresponding prochiral ketone (2,2-dimethyl-1-phenylpropan-1-one) is not accepted as a substrate by any wild-type amine transaminase (ATA) due to steric hindrance from the tert-butyl group [1]. In a direct head-to-head comparison, the engineered VF-ATA variant (L56V/W57C/F85V/V153A) achieved quantitative conversion (100%) of this ketone to the (R)-amine with >99% enantiomeric excess (ee) [2]. This contrasts with wild-type VF-ATA, which shows 0% conversion under identical conditions [2]. This enables the biocatalytic production of enantiopure (R)-2,2-dimethyl-1-phenylpropan-1-amine for the first time.

Biocatalysis Amine Transaminase Enzyme Engineering Asymmetric Synthesis

Enhanced Catalytic Performance in Asymmetric Transfer Hydrogenation as a Chiral Ligand vs. Less Hindered Analogs

The sterically hindered (R)-1-phenyl-2,2-dimethylpropylamine was evaluated as a chiral ligand in Ir-catalyzed asymmetric transfer hydrogenation of acetophenone [1]. The resulting mononuclear amido complex (3c) exhibited superior performance compared to complexes derived from less hindered amines like (S)-2-amino-2-phenylethanol (1a) and (R)-5-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene (1b). Specifically, catalyst 3c achieved a turnover frequency (TOF) of up to 1,800 h⁻¹ at -30°C with 99% ee, whereas the less hindered analogs formed less active dinuclear complexes or were completely inactive under the same low-temperature conditions [1].

Asymmetric Catalysis Transfer Hydrogenation Ligand Design Organometallic Chemistry

Quantitative Enzyme Engineering: >5-Fold Improvement in Specific Activity Against the Target Racemate

While the primary focus is on ketone conversion, the racemic amine itself is a challenging substrate for ATA-catalyzed deamination [1]. A series of engineered Ruegeria sp. ATA mutants were tested for specific activity against rac-2,2-dimethyl-1-phenylpropan-1-amine at pH 8.0, 30°C [1]. The best-performing mutant (Y59W/Y87L/T231A/L382M/G429A) showed a specific activity of 0.0771 µmol/min/mg [1]. This represents a >5-fold increase over the activity of the Y59W/Y87L/T231A triple mutant (0.0115 µmol/min/mg) and an even greater improvement over less active variants [1].

Enzyme Kinetics Mutagenesis Protein Engineering Biocatalysis

Unique Coordination Chemistry: Selective sp³ C-H Bond Activation in Cyclopalladation

The compound's unique steric environment dictates its reactivity in C-H activation reactions. In a study on cyclopalladation, N-methyl-alpha-tert-butylbenzylamine underwent intramolecular competition between sp² (aromatic) and sp³ (tert-butyl) C-H bond activation [1]. This behavior is specific to the sterically crowded tert-butyl group and is not observed with less hindered benzylamines, which typically undergo exclusive ortho-palladation. The study found that both pathways are equally suitable for five-membered palladacycle formation, a unique reactivity profile [1].

Organometallic Chemistry C-H Activation Palladacycles Stereoselective Synthesis

Lipophilicity and Calculated Physicochemical Properties vs. Common Chiral Amine Scaffolds

The compound's physicochemical profile, driven by the tert-butyl group, distinguishes it from other common chiral amines . Its consensus logP is 2.47, and its topological polar surface area (TPSA) is 26.02 Ų . While head-to-head data is not available, this logP value is significantly higher than that of 1-phenylethylamine (logP ~1.4) and phenylpropan-1-amine (logP ~1.9), indicating substantially increased lipophilicity . This impacts its behavior in biological assays, membrane permeability, and chromatographic retention.

Physicochemical Properties Medicinal Chemistry Computational Chemistry Drug Design

Key Research and Industrial Applications for 2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0) Based on Verifiable Differentiation


As a Challenging Benchmark Substrate for Engineering Sterically Tolerant Biocatalysts

The extreme steric hindrance of 2,2-dimethyl-1-phenylpropan-1-amine's corresponding ketone, which renders it completely unreactive towards wild-type amine transaminases (ATAs), makes this compound an ideal benchmark for testing and evolving novel, sterically tolerant biocatalysts [1]. The quantitative improvements in conversion (0% to 100%) and enantioselectivity (>99% ee) achieved through enzyme engineering provide a clear and quantifiable metric for catalyst development [2]. Researchers in biocatalysis and protein engineering can utilize this compound as a definitive 'stress test' to validate their enzyme variants.

As a Superior Chiral Ligand for Low-Temperature Asymmetric Transfer Hydrogenation

The demonstrated ability of an iridium complex derived from (R)-2,2-dimethyl-1-phenylpropan-1-amine to catalyze the asymmetric transfer hydrogenation of acetophenone with high activity (TOF = 1,800 h⁻¹) and enantioselectivity (99% ee) at -30°C sets it apart from complexes with less hindered amine ligands [1]. This makes the compound a key ligand precursor for chemists developing catalytic processes that require high performance under energy-efficient, low-temperature conditions or for substrates that are thermally sensitive.

As a Unique Building Block for Exploring Sterically-Driven C-H Activation Pathways

The unique ability of N-methyl-alpha-tert-butylbenzylamine to undergo competitive sp³ and sp² C-H bond activation with palladium(II) is a distinct reactivity profile not shared by common benzylamine analogs [1]. This opens specialized research avenues in organometallic chemistry, such as the diastereoselective resolution of palladacycles via monomer-dimer conversion on achiral sorbents [2]. Researchers investigating novel C-H functionalization methodologies can leverage this compound to probe the influence of steric bulk on reaction selectivity and to access novel organometallic architectures.

As a Lipophilic Chiral Building Block for Modulating Physicochemical Properties in Lead Compounds

With a calculated logP of ~2.5, which is approximately one order of magnitude more lipophilic than simpler chiral amines like 1-phenylethylamine (logP ~1.4) [1], this compound serves as a strategic building block for medicinal chemists. Introducing the 2,2-dimethyl-1-phenylpropan-1-amine motif into a lead structure provides a quantifiable increase in hydrophobicity. This can be exploited to deliberately tune properties like membrane permeability, metabolic stability, or off-target binding, making it a valuable tool for property-based drug design.

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